1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
Properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-9-15(23-10-12)16(20)19-8-4-7-18(11-19)14-6-3-2-5-13(14)17(21)22-18/h2-3,5-6,9-10H,4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCTYEPYZLCIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-methylthiophene-2-carbonyl chloride: This can be achieved by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride.
Spirocyclization: The 4-methylthiophene-2-carbonyl chloride is then reacted with an appropriate isobenzofuran derivative under basic conditions to form the spiro compound.
Piperidinone Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Substituent Effects on Target Binding
- Hydrophobic Interactions : The 4-methylthiophene moiety in the target compound provides moderate hydrophobicity compared to bulkier groups like 1-(3-phenylbutyl)piperidine in . Larger hydrophobic groups (e.g., phenylbutyl) increase RMSD values (>4 Å) in docking studies, suggesting altered orientation in S1R binding pockets .
- Electronic Effects : The thiophene ring’s sulfur atom may engage in π-π stacking or dipole interactions, unlike purely aliphatic substituents (e.g., fluoropropyl in WMS-1813) .
Sigma-1 Receptor (S1R) Targeting
Spiro benzofuran-piperidine derivatives are established S1R ligands with applications in neuroimaging (e.g., [18F]fluspidine) and therapeutics. The target compound’s thiophene substituent may optimize binding kinetics by balancing hydrophobicity and steric bulk, though direct binding data are lacking .
Biological Activity
1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of benzofuran and piperidine, along with a methylthiophene moiety. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many spiro compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.
- Anticancer Potential : The ability to inhibit tumor growth has been noted in related compounds.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thiophene derivatives reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
| Compound | Activity Against | Mechanism |
|---|---|---|
| Thiophene Derivative A | E. coli, S. aureus | Membrane disruption |
| Thiophene Derivative B | C. albicans | Metabolic pathway interference |
Anti-inflammatory Effects
Research on structurally similar compounds has revealed their potential to inhibit pro-inflammatory cytokines. For instance, derivatives have been tested in models of rheumatoid arthritis, showing reduced inflammation and joint damage .
Anticancer Studies
In vitro studies on related spiro compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis of various thiophene derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting a potential for development into therapeutic agents .
Case Study 2: Anti-inflammatory Action
In vivo experiments using animal models for arthritis showed that specific analogs reduced inflammation markers significantly compared to control groups. These findings support the hypothesis that the compound may possess anti-inflammatory properties akin to established non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
